molecular formula C12H11N5O B2792777 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine CAS No. 1796946-45-6

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine

Cat. No.: B2792777
CAS No.: 1796946-45-6
M. Wt: 241.254
InChI Key: XNZNFFURKNTCJW-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrido[4,3-d]pyrimidine ring fused with a pyrazine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2-aminopyrazine and 2-chloropyridine can be reacted in the presence of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyrazine: can be compared with other heterocyclic compounds such as:

    Pyrido[4,3-d]pyrimidine derivatives: Similar in structure but may have different substituents.

    Pyrazine derivatives: Contain the pyrazine ring but lack the fused pyrido[4,3-d]pyrimidine ring.

    Quinazoline derivatives: Another class of heterocyclic compounds with similar biological activities.

The uniqueness of This compound lies in its specific ring structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-12(11-6-13-2-3-15-11)17-4-1-10-9(7-17)5-14-8-16-10/h2-3,5-6,8H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZNFFURKNTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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